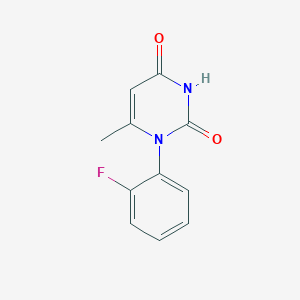![molecular formula C11H12ClNO4 B4964238 methyl N-[(4-chlorophenoxy)acetyl]glycinate](/img/structure/B4964238.png)
methyl N-[(4-chlorophenoxy)acetyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(4-chlorophenoxy)acetyl]glycinate, also known as glyphosate, is a widely used herbicide that was first introduced in 1974. It is a non-selective herbicide that is used to control weeds in a variety of crops, including soybeans, corn, and cotton. Glyphosate is one of the most commonly used herbicides worldwide due to its effectiveness, low toxicity, and low cost.
作用機序
Glyphosate works by inhibiting the activity of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the production of aromatic amino acids in plants. This inhibition leads to the accumulation of shikimate, which disrupts the normal metabolic processes of the plant and ultimately leads to its death.
Biochemical and Physiological Effects
Glyphosate has been shown to have a low toxicity to humans and animals, with no evidence of carcinogenicity or reproductive toxicity. However, there is some evidence to suggest that methyl N-[(4-chlorophenoxy)acetyl]glycinate may have negative impacts on soil microorganisms and non-target plants.
実験室実験の利点と制限
Glyphosate is a widely used herbicide in laboratory experiments due to its effectiveness and low cost. However, it is important to note that methyl N-[(4-chlorophenoxy)acetyl]glycinate may have unintended effects on non-target organisms and should be used with caution.
将来の方向性
There are several areas of research that are currently being explored with regard to methyl N-[(4-chlorophenoxy)acetyl]glycinate. These include the development of new formulations that are more effective against resistant weeds, the investigation of this compound's impact on non-target organisms, and the development of alternative herbicides that are more environmentally friendly. Additionally, there is ongoing research into the potential health effects of this compound exposure in humans and animals.
In conclusion, this compound is a widely used herbicide that has been extensively studied for its effectiveness and environmental impact. While it has been found to have a low toxicity to humans and animals, there is ongoing research into its potential impact on non-target organisms and the environment. As research continues, it is important to balance the benefits of this compound with its potential risks and limitations.
合成法
Glyphosate is synthesized through a multistep process that involves the reaction of glycine with formaldehyde and a phosphorous acid derivative. The resulting intermediate is then reacted with a chlorinated aromatic compound to form methyl N-[(4-chlorophenoxy)acetyl]glycinate. This process has been optimized over the years to improve yield and reduce waste.
科学的研究の応用
Glyphosate has been extensively studied for its effectiveness in controlling weeds and its impact on the environment. It has been shown to have a high degree of efficacy in controlling a wide variety of weeds, including those that are resistant to other herbicides. Additionally, methyl N-[(4-chlorophenoxy)acetyl]glycinate has been found to have a low environmental impact due to its low toxicity and rapid degradation in soil.
特性
IUPAC Name |
methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-16-11(15)6-13-10(14)7-17-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBKRBIUNOFSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)COC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4964166.png)


![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4964193.png)

![1,4-bis{[(3,5-dimethylbenzyl)thio]acetyl}piperazine](/img/structure/B4964217.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4964223.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B4964229.png)
![4-{[3-(hydroxymethyl)phenyl]diazenyl}-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4964234.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4964244.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]glycinamide](/img/structure/B4964259.png)
![5-{6-[(2,4-difluorophenyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B4964266.png)
![N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(2-thienyl)-1,3-thiazol-5-yl]benzamide](/img/structure/B4964270.png)